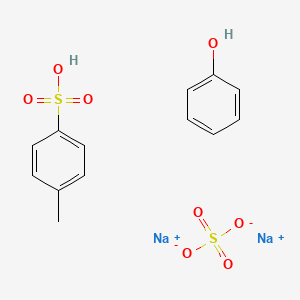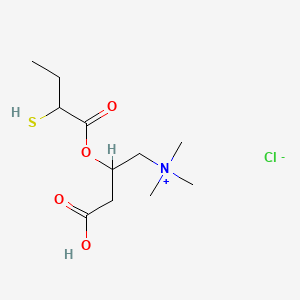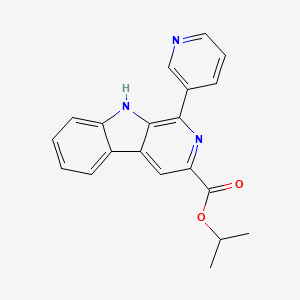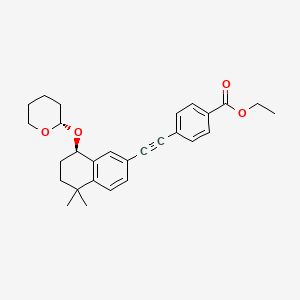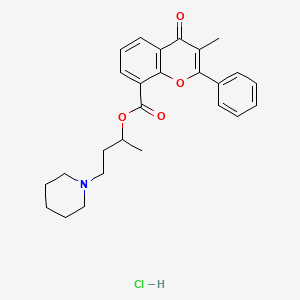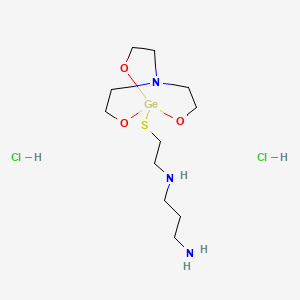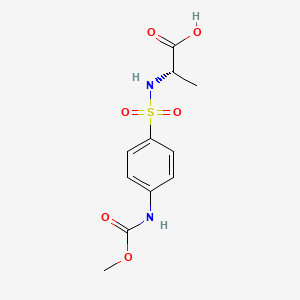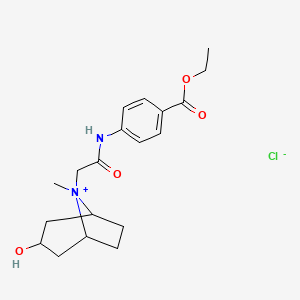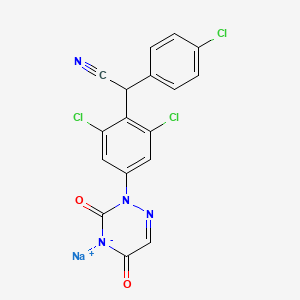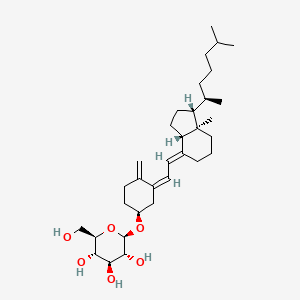
Vitamin D3 glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D3 glucoside is a compound that combines vitamin D3 (cholecalciferol) with a glucose molecule. Vitamin D3 is a fat-soluble vitamin that is crucial for maintaining calcium and phosphorus homeostasis in the body, which is essential for bone health. The addition of a glucose molecule to vitamin D3 can potentially enhance its solubility and bioavailability, making it easier for the body to absorb and utilize.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3 glucoside typically involves the enzymatic or chemical glycosylation of vitamin D3. One common method is the use of glycosyltransferases, which are enzymes that facilitate the transfer of glucose from a donor molecule to vitamin D3. This reaction often requires specific conditions such as optimal pH, temperature, and the presence of cofactors.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic glycosylation process. The use of immobilized enzymes can enhance the efficiency and yield of the reaction. Additionally, chemical methods involving the use of activated glucose derivatives and catalysts can also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Vitamin D3 glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the glucose moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Vitamin D3 glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on the properties of vitamin D3.
Biology: Researchers investigate its role in cellular processes, including its effects on calcium and phosphorus metabolism.
Medicine: this compound is studied for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance the bioavailability of vitamin D3.
Wirkmechanismus
The mechanism of action of vitamin D3 glucoside involves its conversion to the active form of vitamin D3, 1,25-dihydroxyvitamin D3, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphorus homeostasis. The glucose moiety may enhance the solubility and absorption of vitamin D3, facilitating its conversion to the active form.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin D2 (ergocalciferol): A plant-derived form of vitamin D that is less potent than vitamin D3.
1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3 that directly regulates calcium and phosphorus metabolism.
Vitamin D3 sulfate: A sulfated form of vitamin D3 that may have different solubility and bioavailability properties.
Uniqueness
Vitamin D3 glucoside is unique due to the presence of the glucose moiety, which can enhance its solubility and bioavailability compared to other forms of vitamin D. This makes it a promising candidate for use in dietary supplements and fortified foods to improve vitamin D status in populations at risk of deficiency.
Eigenschaften
CAS-Nummer |
88508-78-5 |
|---|---|
Molekularformel |
C33H54O6 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O6/c1-20(2)8-6-9-22(4)26-15-16-27-23(10-7-17-33(26,27)5)12-13-24-18-25(14-11-21(24)3)38-32-31(37)30(36)29(35)28(19-34)39-32/h12-13,20,22,25-32,34-37H,3,6-11,14-19H2,1-2,4-5H3/b23-12+,24-13-/t22-,25+,26-,27+,28-,29-,30+,31-,32-,33-/m1/s1 |
InChI-Schlüssel |
TZHZRFDYMGRNII-OTNJCUTNSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


